molecular formula C17H16N2O2 B5458054 N-(4-cyanophenyl)-3-isopropoxybenzamide

N-(4-cyanophenyl)-3-isopropoxybenzamide

Cat. No.: B5458054
M. Wt: 280.32 g/mol
InChI Key: WWWZCSWWWHRFMN-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 3-isopropoxy substituent on the benzamide core and a 4-cyanophenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 296.32 g/mol. The compound’s structure combines a polar cyano group and a lipophilic isopropoxy moiety, which may influence its solubility, bioavailability, and receptor-binding properties.

Properties

IUPAC Name

N-(4-cyanophenyl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(2)21-16-5-3-4-14(10-16)17(20)19-15-8-6-13(11-18)7-9-15/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWZCSWWWHRFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[3-(Acetylamino)phenyl]-4-isopropoxybenzamide ()

  • Molecular Formula : C₁₈H₂₀N₂O₃
  • Molecular Weight : 312.36 g/mol
  • Key Structural Differences: The isopropoxy group is at the 4-position of the benzamide ring instead of the 3-position. The phenyl group attached to the amide nitrogen bears a 3-acetylamino substituent instead of a 4-cyano group.
  • Implications: The 4-isopropoxy configuration may alter steric interactions compared to the 3-substituted target compound.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

  • Molecular Formula : C₂₉H₂₄F₂N₆O₃
  • Molecular Weight : 589.1 g/mol
  • Key Structural Differences :
    • Contains a chromen-4-one core and pyrazolo[3,4-d]pyrimidine moiety, absent in the target compound.
    • The benzamide nitrogen is substituted with an N-isopropyl group, and the benzamide ring has a 2-fluoro substituent.
  • The 28% synthesis yield (Example 53) suggests challenges in synthesizing complex derivatives compared to simpler benzamides .

3-{[2-(4-Isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide ()

  • Molecular Formula : C₂₇H₃₀N₂O₂
  • Molecular Weight : 414.54 g/mol
  • Key Structural Differences: Features a propanoylamino linker and 3-methylphenyl group on the benzamide nitrogen. The benzamide ring lacks oxygen-based substituents.
  • The absence of polar groups like cyano or isopropoxy may limit hydrogen-bonding interactions .

Key Findings and Implications

  • Functional Groups: The cyano group (electron-withdrawing) in the target compound contrasts with the acetylamino (electron-donating) group in , which could influence metabolic stability and target affinity.
  • Synthetic Complexity : High-yield syntheses (71–92%) for simpler thiosemicarbazones () suggest that the target compound’s synthesis may be more straightforward than complex derivatives like Example 53, which has a lower yield (28%) .

Notes on Limitations

  • The provided evidence lacks direct pharmacological or pharmacokinetic data for N-(4-cyanophenyl)-3-isopropoxybenzamide.
  • Melting points and synthesis yields for some analogs (e.g., ) are unreported, necessitating further experimental validation.

This analysis synthesizes structural and synthetic insights from diverse sources, highlighting the interplay between substituent chemistry and compound properties.

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